molecular formula C8H9BO4 B1592053 2-(4-Boronophenyl)acetic acid CAS No. 90111-58-3

2-(4-Boronophenyl)acetic acid

Cat. No. B1592053
CAS RN: 90111-58-3
M. Wt: 179.97 g/mol
InChI Key: NFGJQVPDPIGBJE-UHFFFAOYSA-N
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Description

“2-(4-Boronophenyl)acetic acid” is a chemical compound with the molecular formula C8H9BO4 . It has an average mass of 179.966 Da and a monoisotopic mass of 180.059387 Da .


Molecular Structure Analysis

The molecular structure of “2-(4-Boronophenyl)acetic acid” consists of a boron atom attached to a phenyl group (a ring of six carbon atoms), with an acetic acid group attached to the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Boronophenyl)acetic acid” include an average mass of 179.966 Da and a monoisotopic mass of 180.059387 Da .

Scientific Research Applications

  • Sensing Applications Boronic acids are increasingly utilized in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This can be applied in both homogeneous assays and heterogeneous detection .

  • Biological Labelling and Protein Manipulation The interaction of boronic acids with proteins allows for their use in biological labelling, protein manipulation and modification . They can also be used for electrophoresis of glycated molecules .

  • Therapeutics Development Boronic acids are used in the development of therapeutics . For example, the compound bortezomib with a boronic acid group is a drug used in chemotherapy .

  • Separation Technologies Boronic acids can be used in separation technologies . They are known to bind to active site serines and are part of inhibitors for porcine pancreatic lipase .

  • Materials Science Boronic acids can be used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

  • Organic Synthesis Boronic acids are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .

  • Bronsted-Lewis Acid Catalysts Organoboronic acids and organoborinic acids can act as Bronsted-Lewis acid catalysts in organic synthesis .

  • Receptors and Sensors for Saccharides Boronic acid-based receptors and sensors can be used for the detection of saccharides .

  • Biological and Medicinal Applications Boronic acids have various biological and medicinal applications . For instance, they can interfere in signaling pathways, inhibit enzymes, and be used in cell delivery systems .

  • Antiseptic Boric acid, a type of boronic acid, can be used as an antiseptic for minor cuts and burns .

  • Eye Wash A very dilute solution of boric acid can be applied as an eye wash .

  • Treatment of Bacterial Vaginosis and Acne A dilute solution of boric acid can also be used as a vaginal douche for the treatment of bacterial vaginosis . Additionally, boric acid acts as an antibacterial compound for acne treatment .

Safety And Hazards

“2-(4-Boronophenyl)acetic acid” may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

2-(4-boronophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4,12-13H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGJQVPDPIGBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619286
Record name (4-Boronophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Boronophenyl)acetic acid

CAS RN

90111-58-3
Record name (4-Boronophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Carboxymethyl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Iqbal, M Sharif - Synlett, 2021 - thieme-connect.com
Organofluorine compounds have gained interest in the fields of pharmaceuticals, agrochemicals, diagnostics, materials, and catalysis. Suzuki–Miyaura coupling reactions of fluorinated …
Number of citations: 1 www.thieme-connect.com

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